2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid
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Overview
Description
2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid, also known as DBPC, is a halogenated pyrrole derivative that has been extensively studied for its biological and pharmacological properties. DBPC is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. Due to its ability to inhibit AChE, DBPC has been investigated for its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Synthesis and Catalysis
2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid and its derivatives play a crucial role in synthetic chemistry, particularly in the development of new catalytic processes and the synthesis of complex molecules. For instance, pyrrole-2-carboxylic acid derivatives have been effectively utilized as ligands in copper-catalyzed monoarylation of anilines with aryl iodides and bromides, showcasing moderate to good yields under specific conditions, highlighting the potential of pyrrole derivatives in facilitating catalytic reactions (Altman, Anderson, & Buchwald, 2008). Additionally, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters is another example where carboxylic acids serve as traceless activators, demonstrating the versatility of carboxylic acid derivatives in catalysis (Neely & Rovis, 2014).
Material Science and Self-Assembly
In the field of material science, the self-assembly properties of certain pyrrole carboxylic acid derivatives have been explored, revealing their ability to form structured and organized materials in response to external stimuli like heat, pH changes, and light. This has implications for the development of smart materials and nanotechnology (Aoki, Nakagawa, & Ichimura, 2000).
Drug Synthesis Intermediates
Furthermore, 5-Arylpyrrole-2-carboxylic acids have been identified as key intermediates in the synthesis of HIV-1 entry inhibitors, showcasing the importance of pyrrole derivatives in medicinal chemistry. These compounds can be synthesized on a gram scale, indicating their potential for large-scale pharmaceutical applications (Belov, Ivanov, Curreli, Kurkin, Altieri, & Debnath, 2017).
Enzymatic Synthesis and Metabolism
On a biochemical level, derivatives of pyrrole carboxylic acids have been studied for their role in enzymatic synthesis and metabolism processes. For example, the enzymatic synthesis of Δ1-Pyrroline-5-carboxylic acid (P5C) from L-ornithine, an intermediate in the metabolism of proline, ornithine, and glutamic acid, highlights the biological relevance of these compounds (Smith, Downing, & Phang, 1977).
Mechanism of Action
Target of Action
The compound, also known as 4,5-dibromo-1-prop-2-ynylpyrrole-2-carboxylic acid, primarily targets the immune system. It acts as an immunosuppressive compound .
Mode of Action
The compound interacts with its targets by suppressing the proliferative response of splenocytes to suboptimal concentrations of the mitogen, concanavalin A (Con A) . This interaction results in a decrease in the immune response, which can be beneficial in conditions where the immune response is overactive or detrimental.
Properties
IUPAC Name |
4,5-dibromo-1-prop-2-ynylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO2/c1-2-3-11-6(8(12)13)4-5(9)7(11)10/h1,4H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBGHGNSDMQYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=C1Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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